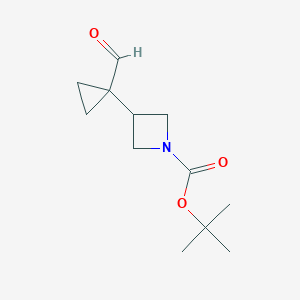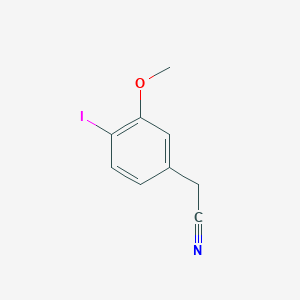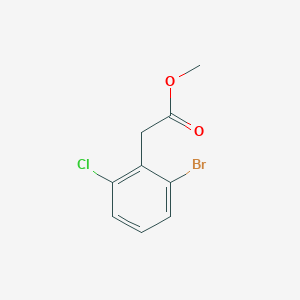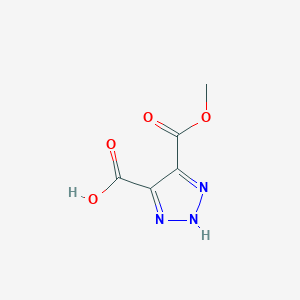
tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate (TBCA) is a cyclic molecule that is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. TBCA is a versatile building block that is used to construct a wide range of molecules with various functional groups. It is a valuable tool in the synthesis of complex molecules, as it can be easily modified to create novel compounds with desired properties.
Applications De Recherche Scientifique
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is widely used in scientific research as a synthetic intermediate for the synthesis of complex molecules. It has been used in the synthesis of various pharmaceuticals such as antifungals, antivirals, and antibiotics. Additionally, it has been used in the synthesis of agrochemicals such as herbicides and insecticides. It has also been used in the synthesis of natural products such as terpenes and alkaloids.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is not well understood. However, it is believed to be involved in the formation of covalent bonds between organic molecules. It is also thought to be involved in the formation of cyclic structures, as well as the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate are not well understood. However, it is believed to be involved in the formation of covalent bonds between organic molecules, as well as the formation of hydrogen bonds between molecules. Additionally, it has been shown to be involved in the formation of cyclic structures, which may be important for the formation of certain proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is a valuable tool for laboratory experiments as it can be easily modified to create novel compounds with desired properties. Additionally, it is a versatile building block that can be used to construct a wide range of molecules with various functional groups. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can be easily degraded by light, heat, or other environmental factors. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
The future of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is promising, as it is a versatile building block that can be used to construct a wide range of molecules with various functional groups. Additionally, its use in the synthesis of complex molecules is growing, and it is being used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Additionally, there is potential for its use in the development of new drugs, as well as the synthesis of new materials. Furthermore, it is possible that its use in the synthesis of proteins could be explored, as well as its potential use in the development of new catalysts. Finally, its use in the synthesis of complex molecules could be further explored, as well as its potential for use in the synthesis of new materials.
Méthodes De Synthèse
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate can be synthesized through a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone. This reaction is catalyzed by a base such as sodium hydroxide or potassium t-butoxide and yields the desired product in high yields. Other methods for the synthesis of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate include the Horner-Wadsworth-Emmons reaction, the Stork enamine reaction, and the Robinson annulation reaction.
Propriétés
IUPAC Name |
tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(8-14)4-5-12/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCWKYXRFPXGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B6601439.png)

![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B6601452.png)
![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)





![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)